molecular formula C8H4ClN3O4 B3319668 6-Chloro-7-nitro-quinoxaline-2,3-diol CAS No. 115581-86-7

6-Chloro-7-nitro-quinoxaline-2,3-diol

Cat. No. B3319668
CAS RN: 115581-86-7
M. Wt: 241.59 g/mol
InChI Key: IPRFZVQSFKXGGH-UHFFFAOYSA-N
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Description

“6-Chloro-7-nitro-quinoxaline-2,3-diol” is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . It can be used as a glycine receptor antagonist, which has potential applications as analgesics, anticonvulsants, neuroprotectants, and sedative-hypnotics .


Synthesis Analysis

Quinoxaline derivatives can be synthesized by adopting green chemistry principles . A number of new symmetrically and asymmetrically 2,3-disubstituted quinoxalines were synthesized through functionalization of 2,3-dichloroquinoxaline (2,3-DCQ) with a variety of sulfur and/or nitrogen nucleophiles .


Molecular Structure Analysis

Quinoxaline is defined as a weakly basic bi-cyclic compound C8H6N2, having fused benzene and pyrazine rings . The molecular formula of “this compound” is C8H5ClN2O2 .


Chemical Reactions Analysis

2,3-Dihydroxyquinoxaline (dhq) undergoes electrophilic substitution reaction with sulphuric acid solution and potassium nitrate to form 2,3-dihydroxy-6-nitroquinoxaline . It also reacts with Ru3(CO)12 in DMSO to give the Ru(CO)2(dhq)(DMSO) complex .

Scientific Research Applications

Fluorescent Whiteners and Dyes

One significant application of quinoxaline derivatives, including those related to 6-Chloro-7-nitro-quinoxaline-2,3-diol, is in the development of fluorescent whiteners and dyes for polyester fibers. The process involves synthesizing 6-acetamido-2-substituted quinoxalines from 6-nitro-2-chloroquinoxaline, which are then evaluated for their potential as disperse dyes and fluorescent whiteners, respectively (D. W. Rangnekar & P. V. Tagdiwala, 1986).

Antimicrobial and Antifungal Activity

Quinoxaline derivatives, including those containing chloro and nitro groups, have been synthesized and tested for their antimicrobial and antifungal activities. These compounds have shown promise in inhibiting the growth of certain bacterial strains, indicating their potential in developing new antimicrobial agents (A. Janati et al., 2021).

Corrosion Inhibition

In the field of materials science, quinoxaline derivatives, particularly those with nitro substituents, have demonstrated significant efficacy as corrosion inhibitors for metals in acidic environments. Their ability to form protective layers on metal surfaces helps in preventing corrosion, showcasing their utility in extending the lifespan of metal-based structures and components (A. Janati et al., 2019).

Cytotoxic Activity

Some studies have focused on the synthesis of new quinoxaline derivatives to evaluate their cytotoxic activities against various cancer cells. These compounds, by undergoing specific chemical modifications, have shown potential as therapeutic agents in cancer treatment due to their ability to inhibit cell growth under both oxic and hypoxic conditions (A. Monge et al., 1994).

Neuroprotection

Quinoxaline derivatives like 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX) have been investigated for their neuroprotective properties. NBQX, as an antagonist to the non-NMDA glutamate receptor, has shown efficacy in protecting against global ischemia, highlighting its potential in treating neurodegenerative disorders (M. Sheardown et al., 1990).

Future Directions

As an extension to the study of quinoxaline derivatives, a variety of asymmetrically 2,3-disubstituted quinoxalines containing sulfur and/or nitrogen substituents have been synthesized . This paves the way for further development of drug discovery in the wide spectrum of its biological importance .

properties

IUPAC Name

6-chloro-7-nitro-1,4-dihydroquinoxaline-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClN3O4/c9-3-1-4-5(2-6(3)12(15)16)11-8(14)7(13)10-4/h1-2H,(H,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPRFZVQSFKXGGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1[N+](=O)[O-])Cl)NC(=O)C(=O)N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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